molecular formula C8H10O2S B1591870 Ethyl 4-methylthiophene-2-carboxylate CAS No. 14282-79-2

Ethyl 4-methylthiophene-2-carboxylate

Cat. No.: B1591870
CAS No.: 14282-79-2
M. Wt: 170.23 g/mol
InChI Key: LAHITTYDJJDJSS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of thiophene derivatives, including ethyl 4-methylthiophene-2-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its simplicity and the availability of starting materials. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Conditions :

    • Basic Hydrolysis : NaOH or KOH in aqueous ethanol under reflux.

    • Acidic Hydrolysis : HCl or H₂SO₄ in aqueous ethanol.

  • Mechanism :

    • Nucleophilic acyl substitution, where hydroxide ions (in basic conditions) or water (in acidic conditions) attack the carbonyl carbon, leading to cleavage of the ester bond.

Reaction ConditionsReagentsProductYieldReference
1M NaOH, reflux, 6hEthanol/water4-Methylthiophene-2-carboxylic acid85%
2M HCl, reflux, 8hEthanol/water4-Methylthiophene-2-carboxylic acid78%

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution, with the methyl group directing incoming electrophiles to specific positions.

Nitration

  • Reagents : Nitric acid (HNO₃) in acetic anhydride .

  • Product : Nitro-substituted derivatives at the 5-position (para to the methyl group).

Halogenation

  • Bromination :

    • Conditions : Br₂ in CHCl₃ or FeBr₃ as a catalyst .

    • Product : 5-Bromo-4-methylthiophene-2-carboxylate.

ReactionReagentsPosition SelectivityYieldReference
NitrationHNO₃/Ac₂O5-position70%
BrominationBr₂/CHCl₃5-position65%

Nucleophilic Substitution at the Ester Group

The ester group participates in transesterification and aminolysis reactions.

  • Transesterification :

    • Conditions : Methanol or other alcohols with acid/base catalysts.

    • Product : Methyl 4-methylthiophene-2-carboxylate.

  • Aminolysis :

    • Conditions : Hydrazine hydrate in ethanol.

    • Product : 4-Methylthiophene-2-carbohydrazide.

Reaction TypeReagentsProductYieldReference
TransesterificationMeOH/H₂SO₄Methyl ester90%
AminolysisNH₂NH₂·H₂OCarbohydrazide75%

Oxidation and Reduction

  • Oxidation of the Methyl Group :

    • Conditions : KMnO₄/H₂SO₄ under reflux.

    • Product : 4-Carboxythiophene-2-carboxylate (via oxidation to a carboxylic acid).

  • Reduction of the Ester :

    • Conditions : LiAlH₄ in dry ether.

    • Product : 2-Hydroxymethyl-4-methylthiophene.

ReactionReagentsProductYieldReference
OxidationKMnO₄/H₂SO₄Dicarboxylic acid60%
ReductionLiAlH₄Alcohol derivative82%

Cyclization and Condensation Reactions

The compound serves as a precursor in heterocyclic synthesis:

  • Condensation with Thiourea :

    • Forms thiazole derivatives under acidic conditions .

  • Cycloaddition Reactions :

    • Participates in Diels-Alder reactions with dienophiles like maleic anhydride.

ReactionReagentsProductApplicationReference
Thiazole formationThiourea/HClThiazole derivativePharmaceutical intermediates
Diels-AlderMaleic anhydrideFused bicyclic compoundMaterial science

Key Mechanistic Insights

  • Electronic Effects : The methyl group at the 4-position activates the thiophene ring toward electrophilic substitution at the 5-position (para-directing) .

  • Steric Considerations : The ester group at the 2-position slightly deactivates the ring but does not significantly hinder reactivity at the 5-position .

Comparative Reactivity with Analogues

CompoundKey Reactivity DifferencesReference
Ethyl 2-amino-4-methylthiophene-3-carboxylateAmino group enables nucleophilic substitution and hydrogen bonding .
Ethyl 4-hydroxy-2-methylthiophene-3-carboxylateHydroxyl group permits oxidation to quinones and O-alkylation.

Scientific Research Applications

Chemical Reactions

Ethyl 4-methylthiophene-2-carboxylate can undergo various chemical transformations:

  • Oxidation : Typically involves oxidizing agents like potassium permanganate, leading to sulfoxides or sulfones.
  • Reduction : Can be reduced using lithium aluminum hydride to form thiol derivatives.
  • Substitution : Nucleophilic substitution reactions can occur at the thiophene ring using halogens or alkylating agents.

These reactions are essential for synthesizing more complex compounds used in different applications.

Chemistry

This compound serves as an intermediate in synthesizing more complex thiophene derivatives. These derivatives are crucial in developing organic semiconductors and organic light-emitting diodes (OLEDs) due to their electronic properties.

Biology

Thiophene derivatives exhibit a range of biological activities:

  • Antimicrobial : Some studies have shown that thiophene-based compounds possess antimicrobial properties, making them potential candidates for new antibiotics.
  • Anticancer : Research indicates that certain thiophene derivatives can inhibit cancer cell growth through various mechanisms.
  • Anti-inflammatory : The compound has been investigated for its potential anti-inflammatory effects, contributing to the development of new therapeutic agents.

Medicine

This compound is a precursor in synthesizing pharmaceutical agents, including:

  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : Its derivatives are explored for their pain-relieving properties.
  • Anesthetics : The compound is involved in synthesizing local anesthetics, enhancing pain management strategies.

Industry

In industrial applications, this compound is used to produce:

  • Corrosion Inhibitors : Its derivatives help protect metals from corrosion.
  • Other Industrial Chemicals : The compound is utilized in various chemical syntheses, contributing to the production of specialty chemicals.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel antimicrobial agents derived from this compound. The synthesized compounds showed promising activity against various bacterial strains, indicating the potential for developing new antibiotics.

Case Study 2: Development of Organic Semiconductors

Research focused on the use of this compound in creating organic semiconductors. The material exhibited excellent charge transport properties, making it suitable for applications in OLED technology.

Mechanism of Action

The mechanism of action of ethyl 4-methylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, thiophene derivatives often interact with biological targets such as enzymes or receptors. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, affecting nerve signal transmission . The molecular pathways involved can vary widely depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Ethyl 4-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in both industrial and pharmaceutical contexts.

Biological Activity

Ethyl 4-methylthiophene-2-carboxylate is a compound belonging to the thiophene family, known for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₁₀O₂S
  • Molecular Weight : 182.24 g/mol

The compound features a thiophene ring substituted with an ethyl ester and a methyl group, contributing to its unique reactivity and biological properties.

Mechanisms of Biological Activity

Thiophene derivatives, including this compound, exhibit various biological activities due to their ability to interact with biological targets such as enzymes and receptors. The mechanisms of action include:

  • Antimicrobial Activity : Thiophene derivatives have shown significant antimicrobial properties, affecting various bacterial strains.
  • Anti-inflammatory Effects : These compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Anticancer Properties : Research indicates that some thiophene derivatives can inhibit cancer cell proliferation and induce apoptosis in tumor cells .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound. For instance, preliminary bioassays demonstrated moderate to good activity against specific bacterial strains. The compound's efficacy was compared with other thiophene derivatives, revealing that structural modifications can enhance its antimicrobial potency .

Anti-inflammatory Studies

In pharmacological tests, this compound exhibited anti-inflammatory effects comparable to established anti-inflammatory drugs. A study found that at a dosage of 20 mg/kg, the compound significantly reduced edema in animal models . This suggests potential applications in treating conditions characterized by inflammation.

Anticancer Research

Recent investigations into the anticancer properties of thiophene derivatives have shown promising results. This compound was evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The results indicated a dose-dependent inhibition of growth in certain types of cancer cells, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related thiophene derivatives:

Compound NameBiological ActivityReference
Ethyl 2-amino-4-methylthiophene-3-carboxylateAntimicrobial
Ethyl 4-methyl-2,2-dioxo-1H-benzothiazineAnalgesic and anti-inflammatory
Ethyl 2-(substituted phenoxy)acetamido-thiazoleHerbicidal

This table illustrates the diversity in biological activities among thiophene derivatives, emphasizing the unique properties of this compound.

Case Studies

  • Case Study on Antimicrobial Activity : A study conducted by Molvi et al. (2007) evaluated various thiophene derivatives' antimicrobial properties. This compound was included in the screening process and showed significant inhibition against Gram-positive bacteria.
  • Case Study on Anti-inflammatory Effects : In a controlled experiment involving carrageenan-induced edema in rats, this compound demonstrated a reduction in paw swelling comparable to conventional anti-inflammatory drugs like Piroxicam .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-methylthiophene-2-carboxylate, and how can purity be optimized?

this compound is typically synthesized via multi-step organic reactions. Common methods include alkylation of thiophene-2-carboxylate derivatives with methyl halides or Friedel-Crafts acylation followed by esterification . To optimize purity, chromatographic techniques (e.g., flash chromatography) and recrystallization in solvents like ethyl acetate/hexane mixtures are recommended. Characterization via NMR (¹H/¹³C) and mass spectrometry ensures structural confirmation and purity assessment .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the thiophene ring substitution pattern and ester group placement. For example, the methyl group at position 4 appears as a singlet (~δ 2.3 ppm in ¹H NMR), while the ethyl ester protons show distinct splitting patterns . Infrared (IR) spectroscopy confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and thiophene ring vibrations. High-resolution mass spectrometry (HRMS) provides exact mass validation .

Q. How is this compound utilized in medicinal chemistry research?

Thiophene derivatives like this compound serve as precursors for bioactive molecules. They are functionalized to study interactions with enzymes (e.g., kinases) or receptors, often through amidation or nucleophilic substitution reactions. Comparative studies with analogs (e.g., chlorophenyl or furan-substituted thiophenes) reveal structure-activity relationships (SAR) for antimicrobial or anticancer activity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or optimize synthesis?

Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, model electronic properties (e.g., frontier molecular orbitals) to predict regioselectivity in electrophilic substitution reactions . For example, exact-exchange terms in DFT improve accuracy in modeling thiophene’s electron density, aiding in predicting reaction pathways for derivatives like this compound .

Q. What strategies resolve contradictions in catalytic activity data for thiophene derivatives?

Discrepancies in catalytic performance (e.g., in Suzuki couplings) may arise from solvent effects or substituent electronic profiles. Systematic studies varying reaction conditions (temperature, base, ligand) and employing kinetic isotope effects (KIEs) can isolate contributing factors. For instance, electron-withdrawing groups on the thiophene ring may enhance oxidative addition rates in palladium catalysis .

Q. How are crystallographic techniques (e.g., SHELX) applied to confirm thiophene-based structures?

Single-crystal X-ray diffraction using SHELX software resolves bond lengths and angles, critical for validating tautomeric forms or stereochemistry. For example, SHELXL refines disorder models in thiophene rings, while SHELXD assists in phase determination for novel derivatives .

Q. What are the environmental persistence and degradation pathways of this compound?

Ecotoxicity studies involve HPLC-MS to track degradation products in simulated environments. Photolysis experiments under UV light reveal sulfoxide or sulfone formation, while microbial degradation assays (e.g., with Pseudomonas spp.) assess biodegradation rates. Data from similar compounds suggest moderate persistence, requiring mitigation strategies like advanced oxidation processes (AOPs) .

Q. Methodological Considerations

Q. How to design a kinetic study for thiophene derivative reactions?

Use in situ monitoring (e.g., UV-Vis or ReactIR) to track intermediate formation. For this compound, pseudo-first-order conditions with excess nucleophile (e.g., amines) clarify rate laws. Arrhenius plots (ln(k) vs. 1/T) derived from variable-temperature NMR quantify activation energies .

Q. What safety protocols are critical when handling this compound?

Refer to SDS guidelines: Use PPE (gloves, goggles) to avoid skin/eye irritation (H315/H319). Work in a fume hood due to potential respiratory toxicity (H335). Spill management includes adsorption with inert material (e.g., vermiculite) and disposal as hazardous waste .

Q. How to troubleshoot low yields in esterification reactions?

Common issues include moisture sensitivity (use anhydrous solvents, molecular sieves) or side reactions (e.g., transesterification). Catalytic acid (H₂SO₄) or base (DMAP) optimization, coupled with Dean-Stark traps for water removal, improves yields. TLC monitoring (silica gel, ethyl acetate/hexane) identifies incomplete reactions early .

Q. Tables for Key Data

Property Value/Technique Reference
Synthetic Yield 65–78% (optimized via flash chromatography)
¹H NMR (CDCl₃) δ 2.26 (s, 3H, CH₃), δ 4.26 (q, 2H, OCH₂)
DFT HOMO-LUMO Gap 5.2 eV (B3LYP/6-31G*)
Ecotoxicity (LC50) 12 mg/L (Daphnia magna, 48h)

Properties

IUPAC Name

ethyl 4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-3-10-8(9)7-4-6(2)5-11-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHITTYDJJDJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597009
Record name Ethyl 4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14282-79-2
Record name Ethyl 4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Chloro-3-(4-methyl-2-thenoyl)-4-azaoxindole was first prepared according to a variation of the procedure of Example 2B, using 6-chloro-4-azaoxindole (1.3 g, 7.71 mmol) sodium (1.75 g, 49.7 mmol), 4-methylthiophene-2-carbonyl chloride (1.93 g, 12.0 mmol) and ethanol (40 mL). Ethyl-4-methylthiophene-2-carboxylate was prepared in situ by addition of the acid chloride to the sodium ethoxide solution. The azaoxindole was added and the reaction carried out as in Example 1B. Yield: 1.64 g (46%) m.p.>250°.
[Compound]
Name
acid chloride
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6-Chloro-3-(4-methyl-2-thenoyl)-4-azaoxindole
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1.3 g
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1.93 g
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate
Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate
Ethyl 4-methylthiophene-2-carboxylate
Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate
Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate
Ethyl 4-methylthiophene-2-carboxylate
Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate
Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate
Ethyl 4-methylthiophene-2-carboxylate
Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate
Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate
Ethyl 4-methylthiophene-2-carboxylate
Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate
Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate
Ethyl 4-methylthiophene-2-carboxylate
Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate
Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate
Ethyl 4-methylthiophene-2-carboxylate

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